HIV Protease Substrate IV

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

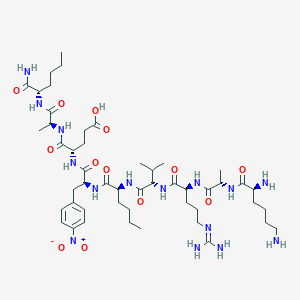

(4S)-5-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H83N15O13/c1-7-9-15-33(40(52)67)58-41(68)29(6)57-44(71)36(22-23-38(65)66)60-47(74)37(26-30-18-20-31(21-19-30)64(76)77)62-45(72)34(16-10-8-2)61-48(75)39(27(3)4)63-46(73)35(17-13-25-55-49(53)54)59-42(69)28(5)56-43(70)32(51)14-11-12-24-50/h18-21,27-29,32-37,39H,7-17,22-26,50-51H2,1-6H3,(H2,52,67)(H,56,70)(H,57,71)(H,58,68)(H,59,69)(H,60,74)(H,61,75)(H,62,72)(H,63,73)(H,65,66)(H4,53,54,55)/t28-,29-,32-,33-,34-,35-,36-,37-,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJGGTDHEIUOPEB-WBMHOGBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCCC)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CCCC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H83N15O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80580456 | |

| Record name | L-Lysyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-norleucyl-4-nitro-L-phenylalanyl-L-alpha-glutamyl-L-alanyl-L-norleucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80580456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1090.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128340-47-6 | |

| Record name | L-Lysyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-norleucyl-4-nitro-L-phenylalanyl-L-alpha-glutamyl-L-alanyl-L-norleucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80580456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of HIV Protease Substrate IV

This guide provides a comprehensive overview of the mechanism, quantitative data, and experimental protocols for HIV Protease Substrate IV, a tool for researchers, scientists, and drug development professionals studying HIV-1 protease. This substrate is available in two principal forms: a chromogenic version and a fluorogenic version based on Förster Resonance Energy Transfer (FRET).

Core Mechanism and Chemical Composition

This compound is a synthetic peptide designed to mimic a natural cleavage site of the HIV-1 protease, an enzyme essential for the viral life cycle. The core peptide sequence is H-Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle-NH₂ . The key to its function lies in the cleavage of the peptide bond between the norleucine (Nle) and the p-nitro-phenylalanine (Phe(NO₂)) residues by the HIV-1 protease.

Chromogenic Substrate

The basic form of this compound acts as a chromogenic substrate. The hydrolysis of the peptide bond by HIV-1 protease separates the p-nitro-phenylalanine residue from the rest of the peptide. This cleavage event leads to a detectable change in absorbance, typically monitored around 300 nm, allowing for a spectrophotometric assay of the enzyme's activity.

Fluorogenic (FRET) Substrate: Anthranilyl-HIV Protease Substrate IV

For enhanced sensitivity, a fluorogenic version is utilized, commonly referred to as Anthranilyl-HIV Protease Substrate IV . In this variant, an anthraniloyl (2-aminobenzoyl or Abz) group is attached to the N-terminus of the peptide. This creates a FRET pair:

-

Fluorophore (Donor): The Anthraniloyl (Abz) group.

-

Quencher (Acceptor): The p-nitro-phenylalanine (Phe(NO₂)) residue.

In the intact peptide, the close proximity of the Abz and Phe(NO₂) groups (within 1-10 nm) allows for FRET to occur. The energy from the excited Abz fluorophore is transferred non-radiatively to the Phe(NO₂) quencher, effectively suppressing the fluorescence emission of the Abz group. When HIV-1 protease cleaves the peptide at the Nle-Phe(NO₂) bond, the fluorophore and quencher are separated. This separation disrupts FRET, leading to a significant increase in the fluorescence intensity of the Abz group, which can be monitored to quantify enzyme activity.

Data Presentation

The following table summarizes the quantitative data for both the chromogenic and fluorogenic (FRET) versions of this compound.

| Parameter | Chromogenic Substrate | Fluorogenic (Anthranilyl) FRET Substrate |

| Peptide Sequence | H-Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle-NH₂ | Abz-Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle-NH₂ |

| Molecular Formula | C₄₉H₈₃N₁₅O₁₃ | C₅₆H₈₈N₁₆O₁₄ |

| Molecular Weight | ~1090.29 g/mol | ~1209.4 g/mol |

| Cleavage Site | Nle - Phe(NO₂) | Nle - Phe(NO₂) |

| Detection Method | Spectrophotometry (Absorbance) | Fluorometry (Fluorescence Intensity) |

| Wavelengths | Decrease in Absorbance at ~300 nm | Excitation: ~320-340 nm, Emission: ~420-425 nm |

| Michaelis Constant (Kₘ) | 128.6 ± 1.0 µM | Not explicitly reported; expected to be in a similar µM range as the chromogenic version. For a similar substrate (Lys-Ala-Arg-Val-LeuNph-Glu-Ala-Met), the Kₘ is 22 µM[1]. |

| Catalytic Constant (kcat) | 1.067 ± 0.003 s⁻¹ | Not explicitly reported. For a similar substrate (Lys-Ala-Arg-Val-LeuNph-Glu-Ala-Met), the kcat is 20 s⁻¹[1]. |

| Catalytic Efficiency (kcat/Kₘ) | ~8.3 x 10³ M⁻¹s⁻¹ | Expected to be high, enabling sensitive detection. |

Mandatory Visualizations

Caption: FRET mechanism of Anthranilyl-HIV Protease Substrate IV.

Caption: General experimental workflow for a FRET-based HIV protease assay.

Experimental Protocols

Protocol 1: Fluorogenic (FRET) Assay for HIV-1 Protease Activity

This protocol is adapted for Anthranilyl-HIV Protease Substrate IV and is suitable for determining kinetic parameters and screening for inhibitors.

Materials:

-

Anthranilyl-HIV Protease Substrate IV

-

Recombinant HIV-1 Protease

-

Assay Buffer: 100 mM MES, pH 5.6, 400 mM NaCl, 1 mM EDTA, 5% glycerol

-

DMSO (for dissolving substrate and inhibitors)

-

96-well black microplate

-

Fluorescence microplate reader with temperature control

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the FRET substrate (e.g., 1-2 mM in DMSO).

-

Dilute the HIV-1 protease stock solution to the desired final concentration (e.g., 20-70 nM) in cold assay buffer just before use.

-

Prepare serial dilutions of test inhibitors in DMSO.

-

-

Assay Setup:

-

In a 96-well plate, add 98 µL of assay buffer to each well.

-

For inhibitor screening, add 2 µL of the inhibitor dilution (or DMSO for control) to the appropriate wells.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

-

Reaction Initiation:

-

Initiate the reaction by adding 90 µL of the FRET substrate (diluted in assay buffer to the desired final concentration, e.g., 10-70 µM) to each well.

-

Immediately place the plate in the microplate reader.

-

-

Data Acquisition:

-

Measure the increase in fluorescence intensity over time (e.g., every 30 seconds for 5-10 minutes) at 37°C. Use an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 425 nm.

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

For kinetic parameter determination, plot V₀ against various substrate concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and kcat.

-

For inhibitor analysis, plot V₀ against inhibitor concentration to determine IC₅₀ or Kᵢ values.

-

Protocol 2: Chromogenic Assay for HIV-1 Protease Activity

This protocol is for the non-fluorogenic version of this compound.

Materials:

-

This compound (H-Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle-NH₂)

-

Recombinant HIV-1 Protease

-

Assay Buffer: e.g., 100 mM sodium acetate, pH 4.7, 1 M NaCl, 1 mM EDTA, 1 mM DTT.

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading at 300 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO or assay buffer).

-

Prepare a working solution of HIV-1 protease in assay buffer.

-

-

Assay Setup:

-

Add the assay buffer and substrate solution to the wells or cuvettes to the desired final volume and concentration.

-

Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).

-

-

Reaction Initiation:

-

Initiate the reaction by adding the HIV-1 protease solution.

-

-

Data Acquisition:

-

Monitor the decrease in absorbance at 300 nm over time. The rate of decrease is proportional to the rate of substrate hydrolysis.

-

-

Data Analysis:

-

Calculate the initial reaction velocity from the linear phase of the absorbance vs. time plot.

-

Determine kinetic parameters (Kₘ and kcat) by measuring the initial velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

-

References

An In-depth Technical Guide to the Principle and Application of HIV Protease Substrate IV

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of HIV Protease Substrate IV, a key tool in HIV research and antiretroviral drug development. It details the substrate's principle of action, presents quantitative data on its performance in comparison to other substrates, outlines detailed experimental protocols for its use, and provides visual representations of its mechanism and experimental workflow.

Core Principle of Action: Fluorescence Resonance Energy Transfer (FRET)

This compound is a fluorogenic substrate designed to measure the enzymatic activity of HIV-1 protease. Its functionality is based on the principle of Fluorescence Resonance Energy Transfer (FRET). In its intact state, the substrate contains a fluorophore and a quencher molecule positioned in close proximity. This arrangement allows for the non-radiative transfer of energy from the excited fluorophore to the quencher, effectively suppressing any fluorescent signal.

The peptide sequence of the substrate is specifically designed to be recognized and cleaved by HIV-1 protease. Upon enzymatic cleavage, the fluorophore and quencher are separated. This separation disrupts the FRET process, leading to a significant increase in fluorescence intensity. The rate of this fluorescence increase is directly proportional to the activity of the HIV protease, providing a sensitive and continuous method for monitoring enzyme kinetics.[1][2][3]

The specific peptide sequence for a commonly referenced "this compound" is Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle-NH2. Another variant includes an anthranilyl group.[] The core principle remains the same, relying on the cleavage of a specific peptide bond to separate a fluorophore/quencher pair.

Quantitative Data Presentation

The efficiency of various fluorogenic HIV protease substrates can be compared using their kinetic parameters. The following table summarizes key quantitative data for this compound and other commonly used substrates.

| Substrate Name/Sequence | Fluorophore/Quencher Pair | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Fold Increase in Fluorescence | Reference(s) |

| Substrate ER (2-aminobenzoyl-Thr-Ile-Nle-Phe(NO2)-Gln-Arg) | Abz/NO2-Phe | - | 0.8 | 2.1 x 10⁷ | - | [5] |

| Substrate QR (2-aminobenzoyl-Thr-Ile-Nle-Phe(NO2)-Gln-Arg) | Abz/NO2-Phe | - | 15 | - | - | [5] |

| GSGIFLETSL-based substrate | - | 7.4 | 15 | 1.3 x 10⁶ | 104 | [6][7] |

| DABCYL-GABA-SQNYPIVQ-EDANS (Substrate I) | DABCYL/EDANS | - | - | - | 40.0 | [8] |

| HiLyte Fluor™488/QXL™520 based FRET peptide | HiLyte Fluor 488/QXL 520 | - | - | 32-fold higher than EDANS/DABCYL equivalent | - | [3] |

| Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg | EDANS/DABCYL | - | 103 | - | - | [9] |

Note: Direct kinetic data for the specific "this compound" sequence was not available in the search results. The table provides data for comparable fluorogenic substrates to illustrate the range of performance.

Experimental Protocols

The following are detailed methodologies for conducting an HIV protease activity assay using a generic fluorogenic FRET substrate.

Materials and Reagents

-

HIV-1 Protease (recombinant)

-

Fluorogenic HIV Protease Substrate (e.g., this compound)

-

Assay Buffer: 0.1 M Sodium Acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7. Some protocols suggest a pH of 5.5.[7][10]

-

Dimethyl Sulfoxide (DMSO) for dissolving the substrate.

-

96-well black microplates, suitable for fluorescence measurements.

-

Fluorescence microplate reader with appropriate excitation and emission filters.

Preparation of Reagents

-

Assay Buffer: Prepare the assay buffer with all components and adjust the pH to the desired value (e.g., 4.7 or 5.5). The Dithiothreitol (DTT) should be added fresh before each experiment.

-

Substrate Stock Solution: Dissolve the lyophilized fluorogenic substrate in DMSO to a stock concentration of 1-10 mM. Store this stock solution at -20°C, protected from light.

-

Enzyme Solution: Dilute the HIV-1 protease in the assay buffer to the desired working concentration. The final enzyme concentration in the assay will depend on the substrate kinetics and the sensitivity of the detection instrument, but is typically in the low nanomolar to picomolar range.[6][7]

Assay Procedure

-

Prepare Reaction Mix: In each well of the 96-well plate, prepare the reaction mixture. A typical reaction volume is 100-200 µL.

-

Add Substrate: Add the fluorogenic substrate to each well to a final concentration typically ranging from 1-20 µM. The optimal concentration should be determined empirically and is often close to the Km value of the substrate.

-

Initiate Reaction: Initiate the enzymatic reaction by adding the diluted HIV-1 protease to each well.

-

Incubation and Measurement: Immediately place the microplate in the fluorescence reader pre-set to the appropriate temperature (typically 37°C). Measure the fluorescence intensity kinetically over a period of 30-60 minutes. The excitation and emission wavelengths will depend on the specific fluorophore/quencher pair used (e.g., for an EDANS/DABCYL pair, Ex=340 nm, Em=490 nm; for a HiLyte Fluor™488/QXL™520 pair, Ex=490 nm, Em=520 nm).[3][8]

-

Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. The enzyme activity can be calculated from this rate. For inhibitor screening, the assay is performed in the presence of various concentrations of the test compounds, and the inhibition constant (Ki) can be determined by fitting the data to appropriate enzyme inhibition models.[6]

Mandatory Visualizations

Principle of Action of this compound

Caption: FRET mechanism of this compound.

Experimental Workflow for HIV Protease Activity Assay

Caption: Workflow for a fluorometric HIV protease assay.

Logical Relationship in FRET-based Assay

Caption: Logical flow of the FRET-based detection.

References

- 1. researchgate.net [researchgate.net]

- 2. Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurogentec.com [eurogentec.com]

- 5. researchgate.net [researchgate.net]

- 6. Fluorogenic Assay for Inhibitors of HIV-1 Protease with Sub-picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. HIV Protease FRET Substrate I - 1 mg [anaspec.com]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. Specificity of the HIV-1 Protease on Substrates Representing the Cleavage Site in the Proximal Zinc-Finger of HIV-1 Nucleocapsid Protein - PMC [pmc.ncbi.nlm.nih.gov]

Understanding HIV Protease Kinetics: A Technical Guide to Synthetic Substrates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and methodologies for studying HIV protease kinetics using synthetic substrates. The HIV protease is a critical enzyme in the viral life cycle, and a thorough understanding of its kinetic properties is paramount for the development of effective antiretroviral therapies. This document details the experimental protocols for the most common assay types, presents key kinetic data for a variety of synthetic substrates and inhibitors, and provides visual workflows to facilitate a deeper understanding of the experimental processes.

Introduction to HIV Protease and Synthetic Substrates

The Human Immunodeficiency Virus (HIV) protease is an aspartic protease that plays an essential role in the maturation of the virus. It cleaves newly synthesized viral polyproteins into functional proteins, a necessary step for the production of infectious virions. Inhibition of this enzyme is a cornerstone of highly active antiretroviral therapy (HAART).

To study the activity of HIV protease and the efficacy of its inhibitors, researchers utilize synthetic substrates that mimic the natural cleavage sites of the viral polyproteins. These synthetic substrates are designed to produce a measurable signal upon cleavage, allowing for the quantification of enzyme kinetics. The two most prevalent types of synthetic substrates are fluorogenic and chromogenic substrates.

-

Fluorogenic Substrates: These substrates are based on the principle of Fluorescence Resonance Energy Transfer (FRET). They contain a fluorophore and a quencher molecule linked by a peptide sequence that is recognized and cleaved by the HIV protease. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be monitored over time.[1]

-

Chromogenic Substrates: These substrates incorporate a chromophore, a molecule that undergoes a change in its light-absorbing properties upon cleavage. The hydrolysis of the peptide bond by the HIV protease leads to a change in absorbance at a specific wavelength, which can be measured using a spectrophotometer.[2]

The use of these synthetic substrates allows for the determination of key kinetic parameters, including the Michaelis constant (Km), the catalytic rate constant (kcat), and the inhibition constant (Ki) for various inhibitors.

Experimental Protocols

This section provides detailed methodologies for performing FRET-based and spectrophotometric assays to measure HIV protease activity.

Fluorogenic (FRET-based) Assay

This protocol is adapted from commercially available kits and published research.[3][4]

2.1.1. Principle

The FRET-based assay relies on an internally quenched fluorescent substrate. The substrate consists of a peptide containing the HIV protease cleavage site, flanked by a fluorescent donor molecule (e.g., EDANS) and a quencher molecule (e.g., DABCYL). When the substrate is intact, the energy from the excited donor is transferred to the quencher, and no fluorescence is emitted. Upon cleavage by HIV protease, the donor and quencher are separated, and the donor's fluorescence can be detected.[1]

2.1.2. Reagent Preparation

-

Assay Buffer: 0.1 M sodium acetate, 1.0 M sodium chloride, 1.0 mM EDTA, 1.0 mM DTT, pH adjusted to the desired value (typically 4.7-6.0). Store at 4°C.

-

Substrate Stock Solution: Dissolve the fluorogenic substrate (e.g., Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg) in DMSO to a concentration of 1-10 mM. Store at -20°C, protected from light.

-

Enzyme Stock Solution: Reconstitute purified recombinant HIV-1 protease in an appropriate buffer (e.g., 20 mM MES, pH 6.0, 10% glycerol, 0.1% Triton X-100). Determine the active enzyme concentration by titration. Store in aliquots at -80°C.

-

Inhibitor Stock Solution (for Ki determination): Dissolve the inhibitor in DMSO to a high concentration (e.g., 10-100 mM). Prepare serial dilutions in DMSO. Store at -20°C.

2.1.3. Assay Procedure

-

Prepare a reaction mixture in a 96-well black microplate. For each well, add:

-

Assay Buffer

-

Desired concentration of inhibitor (or DMSO for control)

-

Purified HIV-1 protease (final concentration typically in the low nanomolar range)

-

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to each well. The final substrate concentration should be varied to determine Km, or kept below Km for inhibitor screening.

-

Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.

-

Monitor the increase in fluorescence intensity over time (e.g., every 30-60 seconds for 15-30 minutes). The excitation and emission wavelengths will depend on the specific fluorophore-quencher pair (e.g., Ex/Em = 340/490 nm for EDANS/DABCYL).

-

Calculate the initial reaction velocity (v₀) from the linear portion of the fluorescence versus time plot.

2.1.4. Troubleshooting

-

High Background Fluorescence: Substrate may be degraded. Use fresh substrate and protect from light. Check for autofluorescence of compounds.

-

No or Low Signal: Enzyme may be inactive. Use a fresh aliquot of enzyme and ensure proper storage. Check the plate reader settings.

-

Non-linear Reaction Progress Curves: Substrate depletion or product inhibition. Use lower enzyme concentrations or shorter reaction times.

Spectrophotometric (Chromogenic) Assay

This protocol is based on published methodologies using chromogenic substrates.[2]

2.2.1. Principle

This assay utilizes a synthetic peptide substrate that contains a p-nitroaniline (pNA) or other chromogenic group at the P1' position of the cleavage site. Cleavage of the peptide bond by HIV protease releases the chromogenic group, resulting in an increase in absorbance at a specific wavelength (e.g., 405-410 nm for pNA).

2.2.2. Reagent Preparation

-

Assay Buffer: 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7. Store at 4°C.

-

Substrate Stock Solution: Dissolve the chromogenic substrate (e.g., Lys-Ala-Arg-Val-Leu*Nph-Glu-Ala-Met, where Nph is p-nitrophenylalanine) in DMSO to a concentration of 10-50 mM. Store at -20°C.[2]

-

Enzyme Stock Solution: Prepare as described for the fluorogenic assay.

-

Inhibitor Stock Solution: Prepare as described for the fluorogenic assay.

2.2.3. Assay Procedure

-

Set up the reaction in a UV-transparent 96-well plate or cuvettes.

-

To each well or cuvette, add:

-

Assay Buffer

-

Desired concentration of inhibitor (or DMSO for control)

-

Chromogenic substrate at various concentrations.

-

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiate the reaction by adding a small volume of the HIV-1 protease stock solution.

-

Immediately place the plate or cuvettes in a spectrophotometer pre-warmed to 37°C.

-

Monitor the increase in absorbance at the appropriate wavelength (e.g., 300-410 nm, depending on the substrate) over time.

-

Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of the released chromophore.

2.2.4. Troubleshooting

-

High Background Absorbance: Substrate instability or interfering compounds. Run a blank without the enzyme.

-

Low Signal-to-Noise Ratio: Use a higher concentration of substrate or a more sensitive substrate. Ensure the spectrophotometer is properly calibrated.

-

Precipitation of Substrate or Inhibitor: High concentrations of hydrophobic compounds can lead to precipitation. Reduce the final concentration or increase the percentage of DMSO in the final reaction volume (while accounting for its potential inhibitory effects).

Data Presentation: Kinetic Parameters

The following tables summarize the kinetic parameters for various synthetic substrates and the inhibition constants for several clinically relevant HIV protease inhibitors. These values are compiled from multiple sources and should be used for comparative purposes, as absolute values can vary with experimental conditions.

Table 1: Kinetic Parameters of Synthetic Substrates for HIV-1 Protease

| Substrate Sequence | Assay Type | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |

| Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH₂ | HPLC | ~2000 | - | - | [1] |

| Lys-Ala-Arg-Val-Leu*Nph-Glu-Ala-Met | Chromogenic | 22 | 20 | 9.1 x 10⁵ | [2] |

| Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg | Fluorogenic (FRET) | 103 ± 8 | - | - | [5] |

| 2-aminobenzoyl-Thr-Ile-Nle-Phe(NO2)-Gln-Arg | Fluorogenic | 15 | - | - | [4] |

| 2-aminobenzoyl-Thr-Ile-Nle-Phe(NO2)-Glu-Arg | Fluorogenic | 0.8 | - | 2.1 x 10⁷ | [4] |

Table 2: Inhibition Constants (Ki) of FDA-Approved Drugs for HIV-1 Protease

| Inhibitor | Synthetic Substrate Used | Ki (nM) | Reference(s) |

| Saquinavir | Various | 0.1 - 0.6 | [5] |

| Ritonavir | Various | 0.015 - 1.5 | [5] |

| Indinavir | Various | 0.2 - 2.0 | [5] |

| Nelfinavir | Various | 0.5 - 2.0 | [5] |

| Amprenavir | Various | 0.4 - 1.0 | [5] |

| Lopinavir | Various | 0.007 - 0.7 | [5] |

| Atazanavir | Various | 0.05 - 1.0 | [5] |

| Tipranavir | Various | 0.01 - 0.45 | [5] |

| Darunavir | Various | 0.003 - 0.17 | [5] |

Visualization of Workflows and Principles

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the underlying principles of the assays described.

References

- 1. Peptide substrates and inhibitors of the HIV-1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. abcam.cn [abcam.cn]

- 5. Kinetic and thermodynamic characterisation of HIV-protease inhibitors against E35D↑G↑S mutant in the South African HIV-1 subtype C protease - PMC [pmc.ncbi.nlm.nih.gov]

Navigating HIV Protease Activity: A Technical Guide to Preliminary Studies with HIV Protease Substrate IV

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational methodologies and applications of HIV Protease Substrate IV, a critical tool in the ongoing development of novel antiretroviral therapies. This document provides a comprehensive overview of experimental protocols, quantitative data analysis from analogous substrates, and the intricate signaling pathways influenced by HIV-1 protease activity.

Introduction to this compound

This compound is a synthetic oligopeptide designed to mimic a natural cleavage site of the HIV-1 protease. Its primary application lies in biochemical assays to determine the efficacy of potential HIV protease inhibitors. The substrate is engineered with a fluorophore and a quencher at its termini. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by HIV-1 protease, the fluorophore is liberated from the quencher, resulting in a measurable increase in fluorescence. This direct relationship between substrate cleavage and fluorescence intensity allows for the continuous and sensitive monitoring of enzyme activity.

Quantitative Analysis of HIV Protease Activity

| Substrate Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 | 1300 | 25 | 19,200 | |

| Ac-Arg-Lys-Ile-Leu-Phe-Leu-Asp-Gly-NH2 | 800 | 1.8 | 2,250 | |

| Ac-Thr-Ile-Nle-(p-NO2)Phe-Gln-Arg-NH2 | 23 | 2.9 | 126,000 | |

| Arg-Val-(Nle-p-nitro)-Phe-Glu-Ala-Nle-NH2 | Not Reported | Not Reported | Not Reported |

Note: The kinetic parameters can be influenced by assay conditions such as pH, temperature, and buffer composition.

Experimental Protocols

The following protocols outline the general procedures for conducting a fluorometric HIV-1 protease activity assay and an inhibitor screening assay using a synthetic peptide substrate like this compound.

Protocol 1: HIV-1 Protease Activity Assay (Fluorometric)

This protocol is adapted from commercially available assay kits and is suitable for determining the activity of purified HIV-1 protease or for detecting its presence in biological samples.

Materials:

-

HIV-1 Protease, recombinant

-

This compound

-

Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the HIV-1 protease to the desired concentration in cold assay buffer.

-

-

Assay Reaction:

-

Add 50 µL of diluted HIV-1 protease to each well of the microplate.

-

For a negative control, add 50 µL of assay buffer without the enzyme.

-

Initiate the reaction by adding 50 µL of the this compound solution to each well.

-

-

Measurement:

-

Immediately place the microplate in a fluorescence reader pre-set to the appropriate excitation and emission wavelengths for the substrate's fluorophore (e.g., Ex/Em = 330/450 nm).

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Determine the rate of substrate cleavage by calculating the slope of the linear portion of the fluorescence versus time curve.

-

The enzyme activity can be expressed as relative fluorescence units per minute (RFU/min).

-

Protocol 2: HIV-1 Protease Inhibitor Screening Assay

This protocol is designed to screen for potential inhibitors of HIV-1 protease.

Materials:

-

Same as Protocol 1

-

Test compounds (potential inhibitors)

-

Known HIV-1 protease inhibitor (e.g., Pepstatin A) as a positive control

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of the test compounds and the positive control inhibitor in assay buffer.

-

-

Assay Reaction:

-

In the wells of a 96-well plate, add 40 µL of diluted HIV-1 protease.

-

Add 10 µL of the diluted test compounds or control inhibitor to the respective wells.

-

Include a "no inhibitor" control containing 10 µL of assay buffer.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

-

Initiate and Measure:

-

Initiate the reaction by adding 50 µL of the this compound solution to each well.

-

Measure the fluorescence intensity kinetically as described in Protocol 1.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration by comparing the reaction rate in the presence of the inhibitor to the rate of the "no inhibitor" control.

-

Determine the IC50 value for each active compound, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

-

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflow for inhibitor screening and the signaling pathways affected by HIV-1 protease activity within a host cell.

Experimental Workflow: HIV Protease Inhibitor Screening

Caption: Workflow for screening HIV-1 protease inhibitors.

Signaling Pathway: HIV-1 Protease-Induced Apoptosis

HIV-1 protease can induce apoptosis in infected cells through the cleavage of key cellular proteins. This diagram illustrates the pathways involving procaspase 8 and Bcl-2.

Caption: HIV-1 protease-induced apoptosis pathways.

Logical Relationship: CARD8 Inflammasome Activation by HIV-1 Protease

Recent studies have shown that the CARD8 inflammasome can sense HIV-1 protease activity, leading to pyroptosis, a form of inflammatory cell death.

Caption: CARD8 inflammasome activation by HIV-1 protease.

Conclusion

This compound remains a valuable reagent for the preliminary assessment of HIV-1 protease activity and the screening of potential inhibitors. While specific published kinetic data for this substrate is limited, the methodologies and comparative data from analogous substrates provide a solid foundation for its use in research and drug development. Furthermore, understanding the downstream cellular consequences of HIV-1 protease activity, such as the induction of apoptosis and pyroptosis, opens new avenues for therapeutic intervention. This guide serves as a comprehensive resource for researchers employing this and similar substrates in their efforts to combat HIV/AIDS.

A Technical Guide to FRET-Based HIV Protease Assays: Principles, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Förster Resonance Energy Transfer (FRET)-based assays for the study of Human Immunodeficiency Virus (HIV) protease activity. This guide covers the core principles, detailed experimental methodologies, quantitative data presentation, and visual representations of key processes to aid researchers in the development and implementation of robust and sensitive HIV protease assays.

Core Principles of FRET-Based HIV Protease Assays

FRET is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm). In the context of HIV protease assays, a synthetic peptide substrate is designed to contain a FRET donor and acceptor pair. This peptide sequence is specifically recognized and cleaved by the HIV protease.

In its intact state, the close proximity of the donor and acceptor allows for efficient FRET, resulting in the emission of the acceptor fluorophore upon excitation of the donor. When the HIV protease cleaves the peptide substrate, the donor and acceptor are separated, disrupting FRET. This disruption leads to a measurable change in the fluorescence signal, either an increase in the donor's fluorescence emission or a decrease in the acceptor's fluorescence emission. This change in fluorescence is directly proportional to the protease activity, allowing for quantitative analysis.[1][2]

The choice of the FRET pair is critical for assay sensitivity and performance. Commonly used pairs include EDANS/DABCYL and HiLyte Fluor™488/QXL™520, with the latter offering improved quantum yield and longer wavelengths to minimize interference from autofluorescence.[3] Genetically encoded FRET probes using fluorescent proteins like AcGFP1 and mCherry have also been developed for in vivo studies.[1]

Quantitative Data for FRET-Based HIV Protease Assays

The selection of an appropriate substrate is paramount for a successful FRET-based HIV protease assay. The following tables summarize key quantitative data for commonly used FRET substrates and the inhibitory activity of known HIV protease inhibitors.

Table 1: Kinetic Parameters of FRET Substrates for HIV-1 Protease

| Substrate Sequence | FRET Pair (Donor/Acceptor) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Ac-Thr-Ile-Nle-Phe(p-NO₂)-Gln-Arg-NH₂ | Abz/NO₂-Phe | 15 | 7.4 | 4.9 x 10⁵ | [4] |

| DABCYL-GABA-SQNYPIVQ-EDANS | EDANS/DABCYL | - | - | - | [5] |

| QXL 520-GABA-SFNFPQITK-HiLyte Fluor 488-NH₂ | HiLyte Fluor 488/QXL 520 | - | - | 1.089 x 10⁴ | [4] |

| ATIMMQRG | AcGFP1/mCherry | - | - | - | [1] |

Note: "Nle" stands for Norleucine and "Abz" for 2-aminobenzoyl. Kinetic parameters can vary depending on assay conditions.

Table 2: IC₅₀ Values of HIV Protease Inhibitors Determined by FRET Assays

| Inhibitor | FRET Substrate | IC₅₀ (nM) | Assay Conditions | Reference |

| Ritonavir | AcGFP1/mCherry-based probe | ~10,000 | In vitro, 37°C | [1] |

| Amprenavir | Fluorogenic peptide | 135,000 (pM) | pH 4.7, 37°C | [4] |

| Darunavir | Fluorogenic peptide | 10,000 (pM) | pH 4.7, 37°C | [4] |

| Tipranavir | Fluorogenic peptide | 82,000 (pM) | pH 4.7, 37°C | [4] |

Note: IC₅₀ values are highly dependent on the specific substrate and assay conditions used.

Experimental Protocols

This section provides a detailed methodology for a typical in vitro FRET-based HIV protease inhibitor screening assay.

Reagents and Materials

-

HIV-1 Protease: Recombinant, purified enzyme.

-

FRET Substrate: Lyophilized peptide substrate with a donor and acceptor pair.

-

Assay Buffer: 100 mM Sodium Acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7.[4] (Note: Optimal pH and buffer composition may vary depending on the specific protease and substrate).

-

Inhibitors: Test compounds and a known HIV protease inhibitor (e.g., Pepstatin A) as a positive control.

-

DMSO: For dissolving substrates and inhibitors.

-

96-well or 384-well black microplates: For fluorescence measurements.

-

Fluorescence microplate reader: Capable of excitation and emission at the appropriate wavelengths for the chosen FRET pair.

Experimental Procedure

-

Reagent Preparation:

-

Reconstitute the lyophilized HIV-1 protease in an appropriate buffer to the desired stock concentration. Aliquot and store at -80°C.

-

Dissolve the FRET substrate in DMSO to create a stock solution. Further dilute in assay buffer to the final working concentration (typically in the low micromolar range).

-

Dissolve test compounds and control inhibitors in DMSO to prepare stock solutions. Create a dilution series for IC₅₀ determination.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to each well:

-

Test wells: Assay buffer, test compound at various concentrations, and HIV-1 protease solution.

-

Positive control wells: Assay buffer, a known HIV protease inhibitor, and HIV-1 protease solution.

-

Negative control (no inhibitor) wells: Assay buffer, DMSO (vehicle control), and HIV-1 protease solution.

-

Blank (no enzyme) wells: Assay buffer and FRET substrate solution.

-

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the FRET substrate solution to all wells.

-

Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes. The excitation and emission wavelengths will depend on the specific FRET pair used (e.g., Ex/Em = 490/520 nm for HiLyte Fluor™488/QXL™520).[3]

-

-

Data Analysis:

-

For each well, calculate the initial reaction velocity (rate of fluorescence change) from the linear portion of the kinetic curve.

-

Subtract the background fluorescence from the blank wells.

-

Normalize the reaction velocities of the test wells to the negative control (100% activity).

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Mandatory Visualizations

The following diagrams illustrate the core concepts and workflows described in this guide.

Caption: Mechanism of a FRET-based HIV protease assay.

Caption: General workflow for a FRET-based HIV protease inhibitor screening assay.

Caption: Logical relationship of components in an inhibited FRET-based HIV protease assay.

References

Methodological & Application

Application Notes and Protocols for HIV Protease Substrate IV in Inhibitor Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the post-translational processing of the Gag and Gag-Pol polyproteins. This cleavage is essential for the maturation of the virus into an infectious virion.[1][2] As such, HIV-1 protease is a prime target for antiretroviral therapies. The development of potent and specific inhibitors against this enzyme has been a cornerstone of HIV/AIDS treatment.

This document provides a detailed protocol for an in vitro assay to screen for inhibitors of HIV-1 protease using a specific fluorogenic substrate, HIV Protease Substrate IV. The assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET), which allows for a continuous and sensitive measurement of the enzyme's activity.[3][4]

This compound is a synthetic peptide with the sequence: H-Lys-Ala-Arg-Val-Nle-Phe(4-NO2)-Glu-Ala-Nle-NH2

In a typical FRET-based assay, a similar peptide sequence is flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by HIV protease, the fluorophore is separated from the quencher, resulting in an increase in fluorescence intensity that is directly proportional to the enzyme's activity.[3][4]

Principle of the Assay

The inhibitor screening assay utilizes the FRET mechanism to quantify the enzymatic activity of HIV-1 protease. A fluorogenic peptide substrate, analogous in principle to this compound, contains a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL) on opposite sides of the cleavage site.

-

No Inhibition: In the absence of an inhibitor, HIV protease cleaves the substrate, separating the fluorophore from the quencher. This leads to a time-dependent increase in fluorescence.

-

Inhibition: In the presence of an inhibitor, the activity of HIV protease is reduced or completely blocked. This results in a decrease or absence of substrate cleavage, and consequently, a lower rate of fluorescence increase.

By measuring the fluorescence intensity over time, the inhibitory potential of test compounds can be determined.

Data Presentation

The efficacy of HIV protease inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for several well-characterized HIV protease inhibitors, providing a benchmark for comparison with novel compounds.

| Inhibitor | IC50 (nM) |

| Lopinavir | 0.69 |

| Ritonavir | 4.0 |

| Saquinavir | ~1.0 |

| Indinavir | ~1.0 |

| Nelfinavir | ~2.0 |

| Amprenavir | 135 pM |

| Darunavir | 10 pM |

| Tipranavir | 82 pM |

Note: IC50 values can vary depending on the specific assay conditions, including substrate concentration and enzyme lot.[5][6]

Experimental Protocols

This section provides a detailed methodology for performing the HIV protease inhibitor screening assay.

Materials and Reagents

-

Recombinant HIV-1 Protease

-

This compound (or a similar FRET-based substrate)

-

Assay Buffer: 0.1 M Sodium Acetate, 1.0 M NaCl, 1.0 mM EDTA, 1.0 mM DTT, 1 mg/mL BSA, pH 4.7.[6]

-

Dimethyl Sulfoxide (DMSO)

-

Test compounds (potential inhibitors)

-

Positive Control Inhibitor (e.g., Pepstatin A)

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader with excitation and emission wavelengths appropriate for the chosen FRET pair (e.g., Ex/Em = 340/490 nm for EDANS/DABCYL).[6][7]

Reagent Preparation

-

Assay Buffer: Prepare a stock solution of the assay buffer and store it at 4°C. On the day of the experiment, allow the buffer to equilibrate to room temperature.

-

HIV-1 Protease: Reconstitute the lyophilized enzyme in the assay buffer to the desired stock concentration. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

-

HIV Protease Substrate: Dissolve the substrate in DMSO to create a stock solution (e.g., 1 mM). Store this stock solution at -20°C, protected from light. On the day of the experiment, dilute the stock solution to the desired working concentration in the assay buffer.

-

Test Compounds and Controls: Dissolve the test compounds and the positive control inhibitor in DMSO to create stock solutions. Prepare a serial dilution of each compound in DMSO. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.

Assay Procedure

The following protocol is designed for a 96-well plate format.

-

Prepare the Plate Layout: Designate wells for the following:

-

Blank: Contains assay buffer and substrate, but no enzyme.

-

Enzyme Control (100% activity): Contains assay buffer, enzyme, and substrate.

-

Positive Control: Contains assay buffer, enzyme, substrate, and a known inhibitor.

-

Test Compounds: Contains assay buffer, enzyme, substrate, and the test compound at various concentrations.

-

-

Add Reagents to the Plate:

-

Add 80 µL of assay buffer to all wells.

-

Add 10 µL of the test compound dilutions, positive control, or DMSO (for the enzyme control) to the appropriate wells.

-

Add 10 µL of the diluted HIV-1 protease solution to all wells except the blank wells.

-

Mix the contents of the wells by gently shaking the plate for 30 seconds.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

-

Initiate the Reaction:

-

Add 10 µL of the diluted HIV protease substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 110 µL.

-

-

Measure Fluorescence:

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use the appropriate excitation and emission wavelengths for the substrate's FRET pair (e.g., Ex/Em = 340/490 nm).[6][8]

-

Data Analysis

-

Calculate the Initial Reaction Rate (Velocity):

-

For each well, plot the fluorescence intensity against time.

-

Determine the initial linear portion of the curve and calculate the slope. This slope represents the initial reaction rate (V) in Relative Fluorescence Units (RFU) per minute.

-

-

Calculate Percent Inhibition:

-

Use the following formula to calculate the percentage of inhibition for each concentration of the test compound:

Where:

-

V_inhibitor is the initial rate in the presence of the test compound.

-

V_blank is the initial rate of the blank well.

-

V_enzyme_control is the initial rate of the enzyme control well.[9]

-

-

-

Determine the IC50 Value:

-

Plot the percent inhibition against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, Origin).

-

The IC50 value is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[10][11]

-

Visualizations

Experimental Workflow

Caption: Workflow for HIV protease inhibitor screening.

HIV Protease Signaling Pathway

Caption: HIV Gag-Pol polyprotein processing by HIV protease.

References

- 1. Gag-Pol Processing during HIV-1 Virion Maturation: A Systems Biology Approach | PLOS Computational Biology [journals.plos.org]

- 2. Gag-Pol Processing during HIV-1 Virion Maturation: A Systems Biology Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurogentec.com [eurogentec.com]

- 4. Mechanism and Kinetics of HIV-1 Protease Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]

- 8. abcam.com [abcam.com]

- 9. researchgate.net [researchgate.net]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. IC50 Calculator | AAT Bioquest [aatbio.com]

Measuring HIV Protease Activity: A Detailed Guide for Researchers

Application Notes and Protocols for the Quantification of HIV Protease Activity and Inhibition

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for measuring the enzymatic activity of HIV-1 protease. Accurate measurement of protease activity is crucial for understanding its role in the viral life cycle and for the discovery and development of novel antiretroviral inhibitors.

Introduction

Human Immunodeficiency Virus type 1 (HIV-1) protease is an aspartyl protease essential for the viral life cycle.[1][2] It is responsible for the post-translational cleavage of the Gag and Gag-Pol polyprotein precursors into mature, functional proteins, a process vital for the production of infectious virions.[3][4][5] Consequently, HIV-1 protease is a primary target for antiretroviral therapy. This guide details the most common in vitro and cell-based methods for assessing HIV protease activity, providing step-by-step protocols and data interpretation guidelines.

Principle of Assays

The majority of HIV protease activity assays rely on the cleavage of a specific peptide substrate that mimics a natural cleavage site within the Gag or Gag-Pol polyproteins.[4][6] Upon cleavage by the protease, a detectable signal is generated, which is proportional to the enzyme's activity. The most prevalent methods include Fluorescence Resonance Energy Transfer (FRET), colorimetric, and High-Performance Liquid Chromatography (HPLC)-based assays.

I. Fluorometric Assay using FRET

This is one of the most common and sensitive methods for continuous measurement of HIV protease activity, well-suited for high-throughput screening of inhibitors.[4][6][7]

Principle

The assay utilizes a synthetic peptide substrate labeled with a fluorescent donor (fluorophore) and a quencher molecule.[6] In the intact peptide, the quencher is in close proximity to the fluorophore, suppressing its fluorescence via FRET. When HIV protease cleaves the peptide, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity that can be measured over time.[6][7]

Experimental Workflow

Caption: Workflow for a FRET-based HIV protease activity assay.

Protocol

-

Reagent Preparation :

-

Prepare 1X Assay Buffer by diluting a concentrated stock. A typical buffer may contain sodium acetate and DTT.[6]

-

Reconstitute the lyophilized HIV-1 protease in a dilution buffer to the desired concentration. Keep the enzyme on ice.[2]

-

Thaw the FRET peptide substrate and fluorescence standard at room temperature, protected from light.[7]

-

-

Standard Curve Preparation :

-

Prepare a dilution series of the fluorescence standard (e.g., free fluorophore) in the assay buffer to generate a standard curve. This will be used to convert relative fluorescence units (RFU) to the amount of cleaved substrate.

-

-

Assay Procedure in a 96-well Plate :

-

Add test compounds (potential inhibitors) at various concentrations to the appropriate wells. Include a solvent control.

-

Add the diluted HIV-1 protease to all wells except the blank.

-

Add the FRET substrate to all wells to initiate the reaction.

-

Immediately place the plate in a fluorescence microplate reader.

-

-

Measurement :

-

Data Analysis :

-

Subtract the background fluorescence (wells without enzyme) from all readings.

-

Calculate the rate of reaction (ΔRFU/Δt).

-

For inhibitor screening, calculate the percentage of inhibition relative to the enzyme control (no inhibitor).

-

Determine the IC50 value for each inhibitor by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Quantitative Data Summary

| Assay Type | Substrate Type | Excitation (nm) | Emission (nm) | Reference |

| Fluorometric (FRET) | EDANS/DABCYL | 340 | 490 | [6][7] |

| Fluorometric (FRET) | Generic Fluorophore | 330 | 450 | [1][2] |

| Fluorometric (FRET) | HiLyte™ Fluor 488/QXL™ 520 | 490 | 520 | [8] |

II. Colorimetric Assay

Colorimetric assays offer a simpler, endpoint alternative to fluorometric methods and are suitable for laboratories without access to a fluorescence plate reader.

Principle

This method often uses a casein-based substrate. The protease cleaves the casein into smaller, trichloroacetic acid (TCA)-soluble peptides. These peptides contain aromatic amino acids (tyrosine and tryptophan) that react with Folin & Ciocalteu's (F-C) reagent to produce a blue color, which can be quantified by measuring the absorbance.[9]

Experimental Workflow

Caption: Workflow for a colorimetric HIV protease activity assay.

Protocol

-

Reagent Preparation :

-

Prepare the casein substrate solution in the appropriate buffer.

-

Prepare a tyrosine standard solution for generating a standard curve.

-

Prepare the TCA and F-C reagent solutions.

-

-

Assay Procedure :

-

Pipette the substrate solution into test tubes or a 96-well plate.

-

Add the enzyme solution (and inhibitors if applicable) to the substrate and mix.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-60 minutes).

-

Stop the reaction by adding TCA. This will precipitate the uncleaved casein.

-

Incubate to allow for complete precipitation, then centrifuge to pellet the precipitate.[10]

-

-

Color Development and Measurement :

-

Carefully transfer the supernatant, which contains the cleaved peptides, to a new tube or plate.

-

Add sodium carbonate solution followed by the F-C reagent.

-

Incubate at room temperature for color development.

-

Measure the absorbance at 660 nm using a spectrophotometer or microplate reader.[9]

-

-

Data Analysis :

-

Create a standard curve using the tyrosine standard.

-

Subtract the absorbance of the blank (no enzyme) from the sample readings.

-

Use the standard curve to determine the amount of tyrosine equivalents released in your samples.

-

Calculate the protease activity, often defined as the amount of tyrosine released per minute under the specified conditions.[9]

-

III. HPLC-Based Assay

This method provides a highly accurate and direct way to measure substrate cleavage by separating and quantifying the substrate and its cleavage products.

Principle

A reaction mixture containing the HIV protease and a specific peptide substrate is incubated. The reaction is then stopped, and the mixture is injected into an HPLC system. The substrate and its cleavage products are separated based on their physicochemical properties (e.g., hydrophobicity) on a reverse-phase column and detected by UV absorbance.[11][12] The rate of product formation or substrate consumption is used to determine the enzyme's activity.

Protocol

-

Reaction Setup :

-

Reaction Termination :

-

HPLC Analysis :

-

Inject an aliquot of the reaction mixture onto a C18 reverse-phase HPLC column.[11][12]

-

Separate the substrate and products using a gradient of an organic solvent (e.g., acetonitrile) in water, both containing a small amount of TFA.[11][12]

-

Monitor the elution profile by measuring the absorbance at a specific wavelength (e.g., 214 nm or 280 nm).

-

-

Data Analysis :

-

Identify the peaks corresponding to the substrate and the cleavage products based on their retention times (determined using standards).

-

Integrate the peak areas to quantify the amount of substrate remaining and product formed.

-

Calculate the initial velocity of the reaction from the amount of product formed over time.

-

IV. Cell-Based Assays

Cell-based assays are valuable for assessing protease activity and inhibitor efficacy in a more physiologically relevant context.[3]

Principle

These assays often involve the expression of a fusion protein in mammalian cells. For example, a reporter protein like Green Fluorescent Protein (GFP) can be fused to the HIV protease.[3] In the absence of an inhibitor, the protease autocatalytically cleaves itself, leading to the degradation of the GFP and a low fluorescence signal. When a potent inhibitor is present, the protease is inactive, the fusion protein remains intact, and a strong GFP signal can be detected and quantified by flow cytometry or fluorescence microscopy.[3][13]

Logical Relationship of a Cell-Based Assay

Caption: Logic of a cell-based HIV protease assay using a fluorescent reporter.

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No or low enzyme activity | Inactive enzyme | Ensure proper storage of the enzyme (-80°C). Avoid repeated freeze-thaw cycles.[2] Use a fresh aliquot. |

| Incorrect buffer pH or composition | Verify the pH of the assay buffer. Ensure all components (e.g., DTT) are added correctly. | |

| Substrate degradation | Store substrate protected from light and at the recommended temperature. | |

| High background signal | Autohydrolysis of substrate | Run a control without the enzyme to determine the rate of spontaneous substrate cleavage. |

| Contaminated reagents | Use fresh, high-quality reagents and sterile water. | |

| Compound autofluorescence | Screen test compounds for intrinsic fluorescence at the assay wavelengths. | |

| Erratic readings | Pipetting errors | Use calibrated pipettes and proper technique. Prepare a master mix for enzyme and substrate addition. |

| Air bubbles in wells | Be careful not to introduce bubbles when pipetting. Centrifuge the plate briefly if needed. | |

| Temperature fluctuations | Ensure the plate reader is equilibrated to the correct temperature (37°C). |

Conclusion

The choice of assay for measuring HIV protease activity depends on the specific research question, available instrumentation, and desired throughput. FRET-based assays are ideal for high-throughput screening of inhibitors due to their sensitivity and continuous nature. Colorimetric and HPLC-based methods provide robust alternatives for endpoint measurements and detailed kinetic analysis, respectively. Cell-based assays offer a more physiologically relevant system to validate the efficacy of potential drug candidates. By following these detailed protocols and considering the potential pitfalls, researchers can obtain reliable and reproducible data on HIV protease activity.

References

- 1. abcam.cn [abcam.cn]

- 2. HIV-1 Protease Fluorometric Activity Assay Kit - Creative BioMart [creativebiomart.net]

- 3. Cell-Based Fluorescence Assay for Human Immunodeficiency Virus Type 1 Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HIV-1 Protease Assay Kit - Creative BioMart [creativebiomart.net]

- 5. Mechanism and Kinetics of HIV-1 Protease Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eurogentec.com [eurogentec.com]

- 7. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]

- 8. SensoLyte® 520 HIV Protease Assay Kit Fluorimetric - 1 kit [eurogentec.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. mdpi.com [mdpi.com]

- 12. Specificity of the HIV-1 Protease on Substrates Representing the Cleavage Site in the Proximal Zinc-Finger of HIV-1 Nucleocapsid Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells - PMC [pmc.ncbi.nlm.nih.gov]

Practical Applications of HIV Protease Substrate IV in Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus (HIV) protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional proteins essential for producing infectious virions.[1][2] This makes it a prime target for antiretroviral therapy. HIV Protease Substrate IV is a synthetic peptide designed to mimic a natural cleavage site of the HIV-1 protease. Its structure, H-Lys-Ala-Arg-Val-Nle-Phe(4-NO₂)-Glu-Ala-Nle-NH₂, allows it to be specifically recognized and cleaved by the enzyme. This property makes it an invaluable tool in drug discovery for the development of novel HIV protease inhibitors.

This document provides detailed application notes and experimental protocols for the practical use of this compound in key drug discovery applications, including high-throughput screening (HTS) for inhibitors, characterization of enzyme kinetics, and determination of inhibitor potency.

Key Applications

This compound is primarily utilized in fluorometric assays to measure the activity of HIV-1 protease.[3] The substrate contains a fluorophore and a quencher. In its intact state, the fluorescence is quenched. Upon cleavage by HIV protease, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. This principle is applied in the following key areas of drug discovery:

-

High-Throughput Screening (HTS): Rapidly screen large libraries of chemical compounds to identify potential HIV protease inhibitors.

-

Inhibitor Characterization: Determine the potency (e.g., IC₅₀ values) and mechanism of action of identified lead compounds.

-

Enzyme Kinetic Studies: Elucidate the kinetic parameters of HIV protease, such as the Michaelis constant (Kₘ) and catalytic rate (kcat), in the presence and absence of inhibitors.

Data Presentation: Illustrative Quantitative Data

The following tables summarize the types of quantitative data that can be obtained using assays with this compound or similar fluorogenic substrates. The specific values are illustrative and will vary depending on the experimental conditions, enzyme and substrate concentrations, and the specific inhibitor being tested.

Table 1: Illustrative Kinetic Parameters for HIV-1 Protease

| Parameter | Illustrative Value | Unit | Description |

| Kₘ (Michaelis Constant) | 128.6 ± 1.0 | µM | Substrate concentration at which the reaction rate is half of Vmax. A lower Kₘ indicates a higher affinity of the enzyme for the substrate.[4] |

| kcat (Turnover Number) | 1.067 ± 0.003 | s⁻¹ | The number of substrate molecules converted to product per enzyme molecule per second.[4] |

| kcat/Kₘ (Catalytic Efficiency) | 8.3 x 10³ | M⁻¹s⁻¹ | A measure of how efficiently an enzyme converts a substrate to product. |

Table 2: Illustrative IC₅₀ Values for FDA-Approved HIV Protease Inhibitors

| Inhibitor | Illustrative IC₅₀ | Unit |

| Lopinavir | 10 - 50 | nM |

| Ritonavir | 50 - 200 | nM |

| Saquinavir | 5 - 25 | nM |

| Nelfinavir | 20 - 100 | nM |

Note: IC₅₀ values are highly dependent on assay conditions. The values presented are for illustrative purposes.

Experimental Protocols

Protocol 1: High-Throughput Screening (HTS) for HIV Protease Inhibitors

This protocol outlines a method for screening a compound library for potential HIV-1 protease inhibitors using a fluorometric assay in a 384-well plate format.

Materials:

-

HIV-1 Protease (recombinant)

-

This compound

-

Assay Buffer (e.g., 50 mM MES, pH 6.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)

-

Compound library dissolved in DMSO

-

Positive Control Inhibitor (e.g., Pepstatin A)

-

384-well black, flat-bottom plates

-

Fluorescence microplate reader (Excitation: ~330 nm, Emission: ~450 nm)

Procedure:

-

Compound Plating:

-

Dispense 1 µL of each test compound from the library into individual wells of a 384-well plate.

-

For control wells, dispense 1 µL of DMSO (negative control) and 1 µL of a known HIV protease inhibitor (positive control).

-

-

Enzyme Preparation and Addition:

-

Prepare a working solution of HIV-1 protease in assay buffer to a final concentration of 2X the desired assay concentration (e.g., 20 nM for a 10 nM final concentration).

-

Add 20 µL of the HIV-1 protease solution to each well containing the test compounds and controls.

-

Mix gently by shaking the plate for 30 seconds.

-

Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

-

-

Substrate Preparation and Reaction Initiation:

-

Prepare a working solution of this compound in assay buffer to a final concentration of 2X the desired assay concentration (e.g., 20 µM for a 10 µM final concentration).

-

Initiate the enzymatic reaction by adding 20 µL of the substrate solution to each well.

-

-

Signal Detection:

-

Immediately transfer the plate to a fluorescence microplate reader.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C, with readings taken every 1-2 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Determine the percent inhibition for each test compound relative to the negative (DMSO) and positive controls.

-

Identify "hits" as compounds that exhibit inhibition above a predefined threshold (e.g., >50% inhibition).

-

Protocol 2: Determination of Inhibitor IC₅₀

This protocol describes how to determine the half-maximal inhibitory concentration (IC₅₀) for a "hit" compound identified from the HTS screen.

Materials:

-

Same as Protocol 1, with the "hit" compound of interest.

Procedure:

-

Serial Dilution of Inhibitor:

-

Prepare a series of dilutions of the test compound in DMSO. A typical 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM) is recommended.

-

-

Assay Setup:

-

Follow the same procedure as in Protocol 1, but instead of a compound library, add 1 µL of each dilution of the test compound to the wells. Include appropriate DMSO and positive controls.

-

-

Enzyme Reaction and Detection:

-

Proceed with the addition of the enzyme and substrate, and measure the fluorescence as described in Protocol 1.

-

-

Data Analysis:

-

Calculate the reaction rate for each inhibitor concentration.

-

Plot the reaction rate as a function of the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Visualizations

Caption: Catalytic cycle of HIV protease.

Caption: High-throughput screening workflow.

Caption: Workflow for IC₅₀ determination.

References

Application Note and Protocol: Fluorometric HIV Protease Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Human Immunodeficiency Virus (HIV) is the causative agent of Acquired Immunodeficiency Syndrome (AIDS). The HIV-1 protease, an aspartyl protease, is a critical enzyme in the viral life cycle. It is responsible for cleaving newly synthesized Gag and Gag-Pol polyprotein precursors into mature, functional proteins essential for producing infectious virions.[1][2][3] Consequently, inhibiting HIV-1 protease activity prevents viral maturation, rendering the virions non-infectious.[2][3][4] This makes the protease a primary target for antiretroviral drug development.

This document provides a detailed protocol for a sensitive and continuous fluorometric assay to measure HIV-1 protease activity. The assay is based on Förster Resonance Energy Transfer (FRET), employing a synthetic peptide substrate that mimics a natural cleavage site of the protease.[5][6] This method is highly suitable for high-throughput screening (HTS) of potential HIV-1 protease inhibitors.[4][6][7]

Principle of the FRET-Based Assay

The assay utilizes a synthetic peptide substrate that is dual-labeled with a fluorescent donor (fluorophore) and a quencher molecule.[8] In the intact peptide, the donor and quencher are in close proximity, allowing the quencher to absorb the energy emitted by the fluorophore, thus suppressing its fluorescence signal.

When HIV-1 protease recognizes and cleaves the specific amino acid sequence of the peptide, the fluorophore and quencher are separated.[9] This separation disrupts FRET, leading to a significant increase in fluorescence intensity. The rate of this fluorescence increase is directly proportional to the enzymatic activity of the HIV-1 protease. The presence of an inhibitor will prevent or slow down the cleavage of the substrate, resulting in a reduced rate of fluorescence increase.[4]

Materials and Reagents

-

Recombinant HIV-1 Protease

-

HIV-1 Protease Fluorogenic Substrate (e.g., EDANS/DABCYL or HiLyte Fluor™488/QXL™520 based peptides)[8]

-

HIV-1 Protease Assay Buffer[2]

-

HIV-1 Protease Dilution Buffer[2]

-

Dithiothreitol (DTT)

-

Positive Control Inhibitor (e.g., Pepstatin A)[9]

-

Dimethyl sulfoxide (DMSO), anhydrous

-

96-well solid black microplates

-

Fluorescence microplate reader with kinetic measurement capabilities and temperature control

-

Pipettes and sterile pipette tips

-

Microcentrifuge tubes

Experimental Protocols

This protocol is designed for a 96-well plate format and can be adapted for screening potential inhibitors.

-

1X Assay Buffer: Prepare the assay buffer according to the manufacturer's instructions. If required, add DTT to the buffer immediately before use.[10] Keep on ice.

-

HIV-1 Protease Enzyme Solution: Thaw the recombinant HIV-1 protease on ice. Dilute the enzyme to the desired concentration using the pre-chilled HIV-1 Protease Dilution Buffer.[10] Prepare this solution just before use and avoid vigorous vortexing to prevent denaturation.[10]

-

Substrate Solution: Dissolve the lyophilized fluorogenic substrate in DMSO to make a stock solution (e.g., 5-10 mM).[11] Protect from light.[11] Immediately before use, dilute the stock solution to the final working concentration in 1X Assay Buffer.

-

Inhibitor/Test Compound Preparation: Dissolve test compounds and the positive control inhibitor (e.g., Pepstatin A) in DMSO to create stock solutions. Serially dilute in 1X Assay Buffer to obtain a range of concentrations for testing.

-

Fluorescence Standard Curve (Optional): To quantify the amount of cleaved substrate, prepare a standard curve using a free fluorophore reference standard (e.g., EDANS or HiLyte Fluor™ 488).[9] Prepare serial dilutions in 1X Assay Buffer.

-

Plate Layout: Design the plate layout to include wells for:

-

Blank/Substrate Control: Contains 1X Assay Buffer and substrate, but no enzyme. Used to determine background fluorescence.[10]

-

Negative Control (No Inhibitor): Contains 1X Assay Buffer, enzyme, and substrate. Represents 100% enzyme activity.

-

Positive Control: Contains 1X Assay Buffer, enzyme, substrate, and a known inhibitor (e.g., Pepstatin A).

-

Test Compounds: Contains 1X Assay Buffer, enzyme, substrate, and various concentrations of the test compound.

-

-

Procedure:

-

Add the appropriate volumes of 1X Assay Buffer, test compounds, and control solutions to the designated wells of a 96-well black plate.

-

Add the diluted HIV-1 Protease enzyme solution to all wells except the Blank/Substrate Control wells.

-

Incubate the plate at room temperature for 10-15 minutes to allow inhibitors to interact with the enzyme.[10]

-

Initiate the enzymatic reaction by adding the substrate solution to all wells. Mix gently by shaking the plate for 30-60 seconds.[10]

-

Immediately place the plate into the fluorescence microplate reader.

-

-

Set the microplate reader to the appropriate excitation and emission wavelengths for the substrate being used.

-

Common Wavelengths:

-

Measure the fluorescence intensity in kinetic mode at a constant temperature (e.g., 37°C) for 30 to 60 minutes, taking readings every 1-5 minutes.[2][10]

Data Presentation and Analysis

-

Calculate Reaction Rate: For each well, determine the rate of reaction (slope) by plotting the relative fluorescence units (RFU) against time. Use the linear portion of the curve for this calculation.

-

Correct for Background: Subtract the rate of the Blank/Substrate Control from all other rates.

-

Calculate Percent Inhibition: Use the following formula to determine the percentage of inhibition for each concentration of the test compound: % Inhibition = [1 - (Rate of Test Compound / Rate of Negative Control)] x 100

-

Determine IC50: Plot the percent inhibition against the logarithm of the test compound concentration. The IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%, can be determined using a non-linear regression curve fit (e.g., sigmoidal dose-response).

| Inhibitor Conc. (nM) | Average Rate (RFU/min) | % Inhibition |

| 0 (Negative Control) | 150.0 | 0% |

| 1 | 127.5 | 15% |

| 5 | 90.0 | 40% |

| 10 | 70.5 | 53% |

| 50 | 33.0 | 78% |

| 100 | 18.0 | 88% |

| 1000 | 7.5 | 95% |

| Positive Control | 6.0 | 96% |

| Blank | 1.5 | N/A |

| Substrate (FRET Pair) | Excitation (nm) | Emission (nm) | Key Features |

| EDANS / DABCYL | ~340 | ~490 | Widely used, but shorter wavelengths may have interference from compound autofluorescence.[8] |

| HiLyte Fluor™ 488 / QXL™ 520 | ~490 | ~520 | Longer wavelengths reduce interference, providing better sensitivity.[8][9] |

| Abz / Tyr(NO₂) | ~320 | ~420 | Substrate is recognized by both wild-type and drug-resistant mutant proteases. |

| IRDye™ 800CW / QC1 | ~780 | ~820 | Near-infrared fluorescence assay that can dramatically reduce or eliminate artifacts from colored or insoluble compounds.[7] |

Conclusion

The fluorometric FRET-based assay is a robust, sensitive, and high-throughput method for measuring HIV-1 protease activity and screening for potential inhibitors.[7] By following this protocol, researchers can reliably quantify enzyme kinetics and characterize the potency of novel antiviral compounds, aiding in the discovery and development of new therapies for HIV/AIDS.

References

- 1. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abcam.cn [abcam.cn]

- 3. HIV-1 Protease Fluorometric Activity Assay Kit - Creative BioMart [creativebiomart.net]

- 4. abcam.com [abcam.com]